An In-depth Technical Guide to the Physicochemical Properties of Dihydroquinoline-3-carboxylic Acid
An In-depth Technical Guide to the Physicochemical Properties of Dihydroquinoline-3-carboxylic Acid
This guide provides a comprehensive technical overview of the core physicochemical properties of Dihydroquinoline-3-carboxylic acid and its derivatives. It is intended for researchers, scientists, and drug development professionals who are working with this important chemical scaffold. The document delves into the theoretical and practical aspects of key parameters, offering not just data, but also the scientific rationale behind experimental methodologies.
Introduction: The Significance of the Dihydroquinoline-3-carboxylic Acid Scaffold
Dihydroquinoline-3-carboxylic acid and its analogues represent a privileged scaffold in medicinal chemistry. These compounds have garnered significant attention due to their diverse biological activities, serving as foundational structures for the development of novel therapeutic agents. Notably, derivatives of this core have been investigated as HIV-1 integrase inhibitors, antibacterial agents, and anticancer therapeutics.[1][2][3] A thorough understanding of their physicochemical properties is paramount, as these characteristics fundamentally govern a molecule's pharmacokinetic and pharmacodynamic behavior, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.
Core Physicochemical Properties
The utility of a drug candidate is intrinsically linked to its physicochemical properties. For Dihydroquinoline-3-carboxylic acid and its derivatives, the key parameters that dictate their behavior in biological systems include molecular weight, lipophilicity (LogP), acidity (pKa), solubility, and melting point.
| Property | Value | Source |
| Molecular Formula | C10H9NO2 | [4] |
| Molecular Weight | 175.18 g/mol | [4] |
| XLogP3 | 1.6 | [4] |
| pKa (Predicted) | 0.80 ± 0.20 (for 4-oxo derivative) | [5][6] |
| Solubility | Slightly soluble in DMSO and methanol (for 4-oxo derivative) | [5][6] |
| Melting Point | 269-270 °C (for 4-oxo derivative) | [5][7] |
Note: Experimental data for the parent Dihydroquinoline-3-carboxylic acid is limited in publicly available literature. The data for the closely related 4-oxo-1,4-dihydroquinoline-3-carboxylic acid is provided for context.
Experimental Determination of Key Physicochemical Properties
The following sections detail the standardized, field-proven methodologies for determining the critical physicochemical parameters of Dihydroquinoline-3-carboxylic acid derivatives. The rationale behind key experimental choices is highlighted to provide a deeper understanding of the protocols.
Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
The pKa is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding. Potentiometric titration is a robust and accurate method for its determination.[8][9]
Causality Behind Experimental Choices:
-
Co-solvent Selection: Dihydroquinoline-3-carboxylic acid and its derivatives often exhibit poor aqueous solubility. Therefore, a co-solvent system (e.g., methanol-water or DMSO-water) is employed to ensure complete dissolution. The choice of co-solvent and its percentage is critical as it can influence the apparent pKa value. It is crucial to maintain a consistent co-solvent ratio across all experiments for data comparability.
-
Ionic Strength Adjustment: The ionic strength of the solution is maintained at a constant level (e.g., with 0.15 M KCl) to minimize the effect of ionic activity on the pKa measurement.[8][9]
-
Inert Atmosphere: Purging the solution with nitrogen gas is essential to remove dissolved carbon dioxide, which can react with the titrant (NaOH) and introduce errors in the determination of the equivalence point.[8]
Experimental Protocol:
-
Preparation of the Analyte Solution: Accurately weigh and dissolve a sample of the Dihydroquinoline-3-carboxylic acid derivative in a suitable co-solvent to a final concentration of approximately 1 mM.
-
Calibration of the pH Meter: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[8][9]
-
Titration Setup: Place the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode and the titrant delivery tube.
-
Initial Acidification: Acidify the solution to approximately pH 2 with 0.1 M HCl to ensure the carboxylic acid is fully protonated.[8][9]
-
Titration: Titrate the solution with a standardized 0.1 M NaOH solution, adding small increments of the titrant and recording the pH after each addition. Continue the titration until the pH reaches approximately 12.[8][9]
-
Data Analysis: Plot the pH versus the volume of NaOH added to generate a titration curve. The equivalence point is the point of steepest inflection. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.[10][11]
Visualization of the pKa Determination Workflow:
Caption: Workflow for pKa determination by potentiometric titration.
Determination of Lipophilicity (LogP) by the Shake-Flask Method
LogP, the logarithm of the partition coefficient between n-octanol and water, is a key indicator of a compound's lipophilicity. This property influences membrane permeability, protein binding, and solubility. The shake-flask method is the gold standard for LogP determination.[12][13]
Causality Behind Experimental Choices:
-
Solvent Purity and Pre-saturation: High-purity n-octanol and water are essential. Pre-saturating the n-octanol with water and the water with n-octanol before the experiment is a critical step to ensure that the volumes of the two phases do not change during the partitioning process, which would affect the concentration measurements.[14]
-
pH Control of the Aqueous Phase: For ionizable compounds like Dihydroquinoline-3-carboxylic acid, the pH of the aqueous buffer must be controlled to ensure the compound is in its neutral form. The pH should be at least two units below the pKa for an acidic compound.
-
Equilibration Time: Sufficient shaking time is required to allow the compound to reach equilibrium between the two phases. The time needed can vary depending on the compound and should be determined empirically.
Experimental Protocol:
-
Preparation of Solvents: Use high-purity n-octanol and a suitable aqueous buffer (e.g., phosphate buffer). Pre-saturate each solvent with the other by shaking them together for 24 hours and then allowing the phases to separate.
-
Preparation of the Test Solution: Prepare a stock solution of the Dihydroquinoline-3-carboxylic acid derivative in the pre-saturated aqueous buffer. The concentration should be high enough for accurate quantification in both phases.
-
Partitioning: In a glass vial, combine a known volume of the pre-saturated n-octanol and the pre-saturated aqueous solution of the compound.
-
Equilibration: Shake the vial at a constant temperature for a predetermined time (e.g., 24 hours) to allow for complete partitioning.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of P.
Visualization of the Shake-Flask Method Workflow:
Caption: Workflow for LogP determination by the shake-flask method.
Determination of Melting Point by the Capillary Method
The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline substance.[15]
Causality Behind Experimental Choices:
-
Sample Preparation: The sample must be finely powdered and tightly packed into the capillary tube to ensure uniform heat transfer and accurate observation of the melting process.
-
Heating Rate: A slow and controlled heating rate (e.g., 1-2 °C per minute) near the expected melting point is crucial for an accurate determination.[16] A rapid heating rate can lead to a lag between the thermometer reading and the actual temperature of the sample, resulting in an erroneously wide melting range.
Experimental Protocol:
-
Sample Preparation: Finely powder a small amount of the crystalline Dihydroquinoline-3-carboxylic acid derivative.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.[15]
-
Initial Rapid Heating: If the approximate melting point is unknown, perform a rapid heating to get a rough estimate.
-
Accurate Determination: Allow the apparatus to cool. Introduce a new sample and heat rapidly to about 15-20 °C below the estimated melting point. Then, decrease the heating rate to 1-2 °C per minute.
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (the initial melting point) and the temperature at which the entire sample becomes a clear liquid (the final melting point). The melting range is the interval between these two temperatures.[17]
Visualization of the Melting Point Determination Workflow:
Caption: Workflow for melting point determination by the capillary method.
Conclusion
The physicochemical properties of Dihydroquinoline-3-carboxylic acid and its derivatives are fundamental to their potential as therapeutic agents. This guide has provided a detailed overview of the key parameters and the robust experimental methodologies used for their determination. By understanding the "why" behind the "how" of these experimental protocols, researchers can ensure the generation of high-quality, reliable data, which is essential for making informed decisions in the drug discovery and development process. A thorough characterization of these properties is a critical step in unlocking the full therapeutic potential of this versatile chemical scaffold.
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